molecular formula C13H13N3O3 B2531263 1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine CAS No. 571150-40-8

1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine

Cat. No.: B2531263
CAS No.: 571150-40-8
M. Wt: 259.265
InChI Key: PENBNISQWFMXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-(2-Methoxyphenyl)-4-nitrobenzene-1,2-diamine ( 571150-40-8) is a diarylamine derivative of significant interest in synthetic and medicinal chemistry research. This compound, with the molecular formula C13H13N3O3 and a molecular weight of 259.26 g/mol, serves as a versatile chemical building block . Its research value is particularly notable in the design and synthesis of novel bioactive molecules. The structure features both electron-donating (methoxy) and electron-withdrawing (nitro) functional groups, which facilitates diverse chemical reactivity and interaction with biological targets . This compound is structurally related to pharmacophores found in HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), positioning it as a valuable scaffold for antiviral drug discovery programs . Furthermore, derivatives based on the 4-nitrobenzene-1,2-diamine core have demonstrated promising scientific applications, including strong DNA binding capabilities and selective anti-brain-tumor activity against glioblastoma cell lines, as well as potent urease inhibition, which is relevant for therapeutic and agricultural research . The mechanism of action for this class of compounds often involves the ability to form hydrogen bonds and π-π interactions with enzymes and receptors, such as reverse transcriptase or urease, leading to the modulation of their biological activity . Researchers utilize this chemical as a key intermediate in the synthesis of more complex molecules, including bis-acyl-thiourea derivatives, for investigating these mechanisms and developing new therapeutic agents . Attention: For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-13-5-3-2-4-12(13)15-11-7-6-9(16(17)18)8-10(11)14/h2-8,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENBNISQWFMXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine typically involves the nitration of aniline derivatives followed by substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions: 1-N-(2-Methoxyphenyl)-4-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are commonly employed.

Major Products Formed:

Scientific Research Applications

Common Reactions

Reaction TypeDescriptionCommon Reagents
Oxidation Nitro group can be reduced to an amino groupPotassium permanganate, chromium trioxide
Reduction Formation of corresponding aminesSodium borohydride, hydrogen gas with catalyst
Substitution Electrophilic aromatic substitutionHalogens, sulfonyl chlorides

Chemistry

In synthetic chemistry, 1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine serves as an intermediate in the synthesis of complex organic molecules and dyes. Its ability to participate in various chemical reactions allows for the creation of diverse derivatives that can have unique properties.

Biology

The compound has been investigated for its potential biological activities. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties. For instance:

  • Antimicrobial Activity : Related compounds have shown significant activity against pathogens like Escherichia coli and Staphylococcus aureus.
  • Cytotoxicity : Investigations into its effects on cancer cell lines indicate selective cytotoxicity towards malignant cells while sparing normal cells.

Medicine

The potential for this compound in drug development is notable due to its interactions with biological targets. Its mechanism of action involves forming hydrogen bonds and π-π interactions with enzymes and receptors, leading to modulation of their activity. This characteristic makes it a candidate for further exploration in therapeutic applications.

Industry

In industrial applications, this compound is utilized in the production of polymers, resins, and other chemicals. Its properties lend themselves well to formulations that require specific reactivity or stability.

Case Study 1: Antimicrobial Properties

A study conducted on derivatives of this compound revealed that certain modifications enhanced its antimicrobial efficacy against E. coli. The minimum inhibitory concentration (MIC) was reported at approximately 256 µg/mL for some derivatives.

Case Study 2: Anticancer Activity

Research into the cytotoxic effects of this compound on various cancer cell lines demonstrated promising results. Compounds with similar structural motifs exhibited selective toxicity towards human cancer cells while having minimal effects on normal cells.

Mechanism of Action

The mechanism of action of 1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. This interaction can result in various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine with structurally related compounds, focusing on substituents, electronic effects, and functional groups:

Compound Name Substituents (Positions) Key Functional Groups Electronic Effects
This compound N1: 2-methoxyphenyl; C4: nitro -OCH₃, -NO₂ Electron-donating (-OCH₃) and withdrawing (-NO₂)
N1-(4′-Cyanophenyl)-5-trimethylphenoxy-4-nitrobenzene-1,2-diamine (38) N1: 4-cyanophenyl; C5: trimethylphenoxy -CN, -O-(trimethylphenyl) Strongly electron-withdrawing (-CN)
UP-1 (Bis-acyl-thiourea derivative) Acyl-thiourea groups -NH-CS-NH-, -NO₂ Polar thiourea enhances DNA binding
N1-Methyl-4-nitrobenzene-1,2-diamine N1: methyl; C4: nitro -CH₃, -NO₂ Electron-donating (-CH₃) weaker than -OCH₃
N1-(Diethylaminoethyl)-4-nitrobenzene-1,2-diamine N1: diethylaminoethyl -NH-(CH₂)₂-NEt₂ Basic amine improves solubility

Key Observations :

  • The methoxy group in the target compound provides moderate electron donation compared to stronger electron-withdrawing groups like -CN (compound 38) or -NO₂.
  • Thiourea-containing derivatives (e.g., UP-1) exhibit enhanced polar interactions with DNA due to sulfur and hydrogen-bonding motifs .
Antiviral Activity

Diarylaniline derivatives, such as compound 38 (IC₅₀ = 0.02 µM against HIV-1), demonstrate potent NNRTI activity due to hydrophobic interactions with the reverse transcriptase pocket. The 4-cyanophenyl and trimethylphenoxy groups in 38 enhance binding affinity compared to the target compound’s methoxyphenyl group, which may offer weaker hydrophobic interactions .

DNA Binding and Anticancer Activity

Bis-acyl-thiourea derivatives (UP-1 to UP-3) exhibit strong DNA binding (Kb = 1.0–3.2 × 10⁴ M⁻¹) and anti-brain-tumor activity. UP-3, with a 4-cyano-2,6-dimethylphenoxy group, shows the highest DNA affinity (Kb = 3.2 × 10⁴ M⁻¹) due to its electron-withdrawing substituents, which stabilize intercalation or groove binding . In contrast, the methoxy group in the target compound may reduce DNA interaction efficiency but improve pharmacokinetic properties.

Urease Inhibition

UP-1 displays potent urease inhibition (IC₅₀ = 1.55 ± 0.0288 µM), attributed to thiourea’s ability to coordinate with the enzyme’s nickel center.

Biological Activity

1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and an amine functionality, which are known to influence its biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, potentially leading to various pharmacological effects.

Mechanisms of Biological Activity

The biological activity of nitro compounds like this compound can be attributed to several mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced enzymatically to form amines, leading to the generation of reactive species that may bind to DNA or proteins, causing cellular damage or inhibition of enzymatic activity .
  • Antimicrobial Activity : Nitro-containing compounds have demonstrated significant antimicrobial properties. For instance, they can produce toxic intermediates upon reduction that bind covalently to DNA, resulting in cell death. This mechanism has been observed in various nitro derivatives used against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Some studies indicate that compounds with similar structures exhibit anti-inflammatory properties by inhibiting key enzymes such as iNOS and COX-2. This suggests that this compound may also possess similar anti-inflammatory capabilities .

Antimicrobial Activity

A study highlighted the effectiveness of nitro derivatives against various microbial strains. The compound demonstrated a significant inhibition zone against Streptococcus mutans, indicating strong antibacterial properties. The mechanism involved the reduction of the nitro group and subsequent formation of reactive intermediates that interact with bacterial DNA .

Anti-HIV Activity

Research on diarylaniline derivatives has shown promising results in inhibiting HIV-1. Compounds structurally related to this compound were evaluated for their activity against both wild-type and drug-resistant strains of HIV-1. The most potent compounds exhibited EC50 values in the nanomolar range, suggesting potential as next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of similar compounds on cancer cell lines revealed dose-dependent responses. For instance, certain derivatives showed significant cytotoxicity against glioblastoma cells while sparing healthy cells at lower concentrations. This selective toxicity is crucial for developing effective cancer therapies .

Data Tables

Activity Type Tested Compound Target Organism/Cell Line IC50/EC50 Value Reference
AntimicrobialThis compoundStreptococcus mutansNot specified
Anti-HIVDiarylaniline derivativesHIV-1 (wild-type and resistant strains)0.003 - 0.604 μM
CytotoxicitySimilar nitro derivativesGlioblastoma MG-U87Varies (up to 400 μM)

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine?

  • Answer: The compound is synthesized via multi-step routes, often starting with 4-nitrobenzene-1,2-diamine. Key steps include:

  • Substitution reactions: Introduction of the 2-methoxyphenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
  • Nitration control: Selective nitro-group placement using mixed acid systems (HNO₃/H₂SO₄) to avoid over-nitration .
  • Purification: Column chromatography or recrystallization in ethanol/water mixtures to isolate the product .
    • Example Table: Synthetic derivatives and yields from :
DerivativeYield (%)Melting Point (°C)Characterization Methods
Compound 3685218–220¹H NMR, MS
Compound 3786224–226¹H NMR, MS

Q. How is the molecular structure of this compound characterized in crystallographic studies?

  • Answer: X-ray diffraction is the gold standard. For example:

  • Crystallization: Slow evaporation of DMSO/ethanol solutions produces single crystals suitable for diffraction .
  • Refinement: SHELX software (e.g., SHELXL) refines structural parameters, resolving bond lengths/angles and nitro-group geometry .
  • Key metrics: Dihedral angles between aromatic rings and nitro-group planarity are critical for understanding electronic effects .

Q. What biological activities have been reported for derivatives of this compound?

  • Answer: Derivatives exhibit:

  • DNA binding: Intercalation or groove-binding modes assessed via UV-Vis titration and ethidium bromide displacement assays .
  • Anti-brain-tumor activity: In vitro cytotoxicity against glioblastoma cell lines (e.g., U87-MG), with IC₅₀ values compared to temozolomide .
  • Urease inhibition: Kinetic assays using jack bean urease, with derivatives showing competitive inhibition (Ki values in µM range) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of nitro-substituted derivatives like this compound?

  • Answer: Key strategies include:

  • Catalyst selection: Pd/C or Pd(OAc)₂ with triethylamine enhances coupling efficiency in aryl substitutions .
  • Solvent systems: Polar aprotic solvents (DMF, DMSO) improve nitro-group stability during diazotization .
  • Temperature control: Ice baths (0–5°C) prevent side reactions during nitration or diazotization .
    • Data Table: Reaction optimization from :
EntryStarting MaterialYield (%)Conditions
54-Methyl derivative65H₂O, 80°C, 6 hr
84-Chloro derivative72EtOH, reflux, 8 hr

Q. What strategies resolve contradictions in spectral data interpretation for this compound’s derivatives?

  • Answer: Address discrepancies via:

  • Deuterated solvents: Use DMSO-d₆ or CDCl₃ to eliminate solvent-peak interference in ¹H/¹³C NMR .
  • DFT calculations: Compare experimental NMR shifts with computational models (e.g., Gaussian) to validate tautomeric forms .
  • High-resolution MS: Confirm molecular ions ([M+H]⁺) to distinguish isomers with identical nominal masses .

Q. How do structural modifications influence the anti-brain-tumor efficacy of this compound?

  • Answer: Substituent effects include:

  • Electron-withdrawing groups (NO₂): Enhance DNA intercalation but may reduce solubility .
  • Methoxy positioning: Ortho-substitution (2-methoxyphenyl) improves blood-brain barrier permeability compared to para-substituted analogs .
  • Thiourea additions: Bis-acyl-thiourea derivatives increase urease inhibition, correlating with apoptosis induction in tumor cells .

Methodological Notes

  • Crystallography: Always validate SHELX-refined structures with PLATON or Mercury to check for missed symmetry or disorder .
  • Biological assays: Include positive controls (e.g., cisplatin for cytotoxicity) and triplicate measurements to ensure reproducibility .

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